2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide
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Overview
Description
2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes a chlorophenyl group, a sulfonamido group, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chlorophenyl Intermediate: This involves the reaction of chlorobenzene with appropriate sulfonating agents to introduce the sulfonamido group.
Alkyne Formation:
Final Coupling: The final step involves coupling the intermediate with benzamide under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted chlorophenyl derivatives.
Scientific Research Applications
2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The sulfonamido group is known to interact with enzymes and proteins, potentially inhibiting their activity. The alkyne and benzamide moieties may also contribute to its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzoic acid
- 2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzylamine
Uniqueness
2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methylsulfonylamino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c19-15-9-7-14(8-10-15)13-26(23,24)21-11-3-4-12-25-17-6-2-1-5-16(17)18(20)22/h1-2,5-10,21H,11-13H2,(H2,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJWVZGQUUGNRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)CC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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